molecular formula C11H15N3O4S B14839064 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide

5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide

Cat. No.: B14839064
M. Wt: 285.32 g/mol
InChI Key: AVBQBFJEIDJTCT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.32 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a picolinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in large quantities while maintaining high purity standards .

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Cyclopropoxy-N-methyl-4-(methylsulfonamido)picolinamide is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C11H15N3O4S

Molecular Weight

285.32 g/mol

IUPAC Name

5-cyclopropyloxy-4-(methanesulfonamido)-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O4S/c1-12-11(15)9-5-8(14-19(2,16)17)10(6-13-9)18-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,12,15)(H,13,14)

InChI Key

AVBQBFJEIDJTCT-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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